

Developing a standardized analytical method for Oxytroflavoside G

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Compound of Interest

Compound Name: Oxytroflavoside G

Cat. No.: B12371949

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An unwavering commitment to analytical excellence is paramount in the pharmaceutical sciences. This document provides a comprehensive, standardized analytical method for the quantification of **Oxytroflavoside G**, a key step in ensuring the quality and consistency of drug development and manufacturing processes. The protocols and application notes herein are designed for researchers, scientists, and drug development professionals, offering a detailed framework for accurate and reproducible analysis.

Application Note: Analysis of Oxytroflavoside G

1. Introduction

Oxytroflavoside G is a flavonoid glycoside with potential therapeutic applications. Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. This application note describes a robust analytical method for the determination of **Oxytroflavoside G** using High-Performance Liquid Chromatography (HPLC) coupled with UV detection and confirmatory analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

2. Principle

The method employs reversed-phase HPLC to separate **Oxytroflavoside G** from other components in the sample matrix. Quantification is achieved by UV spectrophotometry at the wavelength of maximum absorbance. For enhanced selectivity and confirmation, a tandem

mass spectrometer can be utilized, monitoring specific precursor and product ion transitions for **Oxytroflavoside G**.

3. Chemical and Physical Properties of **Oxytroflavoside G**

Property	Value
CAS Number	1391144-89-0[1]
Molecular Formula	C34H40O20
Molecular Weight	776.67 g/mol
Appearance	Yellowish powder
Solubility	Soluble in methanol, ethanol; sparingly soluble in water

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)

This protocol outlines the procedure for the quantitative analysis of **Oxytroflavoside G** using HPLC with UV detection.

1. Materials and Reagents

- **Oxytroflavoside G** reference standard (≥98% purity)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (ACS grade)
- Ultrapure water (18.2 MΩ·cm)
- Sample matrix (e.g., plasma, tissue homogenate, formulation)

2. Equipment

- High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column oven, and UV-Vis detector
- C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
- Analytical balance
- Vortex mixer
- Centrifuge
- Syringe filters (0.22 µm)

3. Chromatographic Conditions

Parameter	Condition
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Gradient Elution	0-2 min: 10% B; 2-15 min: 10-50% B; 15-20 min: 50-90% B; 20-22 min: 90% B; 22-25 min: 10% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
Detection Wavelength	270 nm and 350 nm (Flavonoids typically have two absorption maxima)[2]

4. Standard Solution Preparation

- Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of **Oxytroflavoside G** reference standard and dissolve it in 10 mL of methanol.

- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

5. Sample Preparation

- Plasma/Serum: To 100 µL of plasma/serum, add 300 µL of acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes.
- Collect the supernatant and filter through a 0.22 µm syringe filter.
- Formulation: Dilute the formulation with methanol to an expected concentration within the calibration range.

6. Calibration and Quantification

- Inject the working standard solutions to construct a calibration curve by plotting the peak area against the concentration.
- Inject the prepared samples.
- Determine the concentration of **Oxytroflavoside G** in the samples from the calibration curve.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This protocol provides a confirmatory analysis of **Oxytroflavoside G** using LC-MS/MS.

1. Materials and Reagents

- As per HPLC-UV protocol.

2. Equipment

- LC-MS/MS system with an electrospray ionization (ESI) source.

- Chromatographic conditions are the same as in the HPLC-UV method.

3. Mass Spectrometry Conditions

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Negative
Capillary Voltage	-3.5 kV
Source Temperature	150 °C
Desolvation Temperature	350 °C
Desolvation Gas Flow	800 L/hr
Cone Gas Flow	50 L/hr
Collision Gas	Argon

4. Multiple Reaction Monitoring (MRM) Transitions

Since specific MS/MS data for **Oxytroflavoside G** is not readily available, the following are proposed theoretical transitions based on its structure. These would need to be optimized experimentally.

Precursor Ion (m/z)	Product Ion 1 (m/z)	Product Ion 2 (m/z)	Collision Energy (eV)
[M-H] ⁻ 775.7	Fragment 1	Fragment 2	Optimize

5. Data Analysis

- Monitor the specified MRM transitions.
- The presence of both transitions at the expected retention time confirms the identity of **Oxytroflavoside G**.

Data Presentation

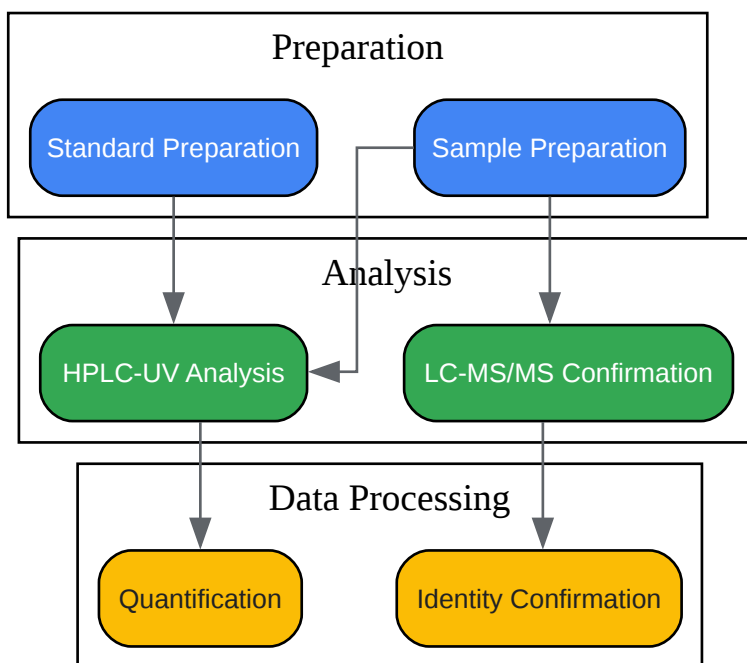
Table 1: HPLC-UV Method Validation Summary

Parameter	Result	Acceptance Criteria
Linearity (r^2)	> 0.999	≥ 0.995
Accuracy (%)	98.5 - 101.2	80 - 120%
Precision (%RSD)	< 2.0	$\leq 15\%$
Limit of Detection (LOD)	0.1 $\mu\text{g/mL}$	-
Limit of Quantification (LOQ)	0.5 $\mu\text{g/mL}$	-
Recovery (%)	95.8	80 - 120%

Table 2: Sample Analysis Results

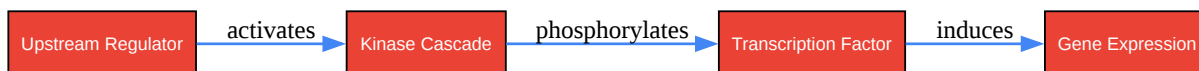
Sample ID	Retention Time (min)	Peak Area	Concentration ($\mu\text{g/mL}$)
Standard 1	12.5	150234	10
Standard 2	12.5	301456	20
Sample A	12.5	225890	15.1
Sample B	12.6	180345	12.0

Visualizations



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Caption: Overall experimental workflow for the analysis of **Oxytroflavoside G**.



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Caption: Example of a signaling pathway diagram relevant to flavonoid bioactivity.

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